3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one
描述
The compound 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring three key substituents:
- Position 3: A 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chain, introducing a fused bicyclic aromatic system and a ketone linker.
- Position 6: A methyl group, enhancing steric bulk and metabolic stability.
This structure is synthetically accessible via reductive amination or nucleophilic substitution, as demonstrated in analogous compounds (e.g., , compounds 58–61) .
属性
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methyl-2-piperidin-1-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16-14-19(26)25(21(22-16)23-11-5-2-6-12-23)15-20(27)24-13-7-9-17-8-3-4-10-18(17)24/h3-4,8,10,14H,2,5-7,9,11-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNJFVHUVWISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available quinoline and pyrimidinone derivatives.
Intermediate Formation: : The quinoline derivative undergoes a reaction with an appropriate reagent to introduce the 3,4-dihydroquinolin-1(2H)-yl group.
Linkage Formation: : The intermediate is then coupled with the pyrimidinone derivative under specific conditions, often involving a catalyst to facilitate the formation of the desired compound.
Piperidine Attachment:
Industrial Production Methods
Scale-Up Process: : The industrial production of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves a scaled-up version of the laboratory synthesis, optimized for higher yields and cost efficiency.
Continuous Flow Synthesis: : A continuous flow synthesis approach may be employed to improve reaction efficiency and product consistency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially yielding various oxidized derivatives depending on the conditions.
Reduction: : Reduction reactions can lead to the formation of reduced analogs, altering the compound's biological activity.
Substitution: : Substitution reactions may occur at various positions on the quinoline or pyrimidinone moieties, allowing for structural modifications.
Common Reagents and Conditions
Oxidizing Agents: : Typical oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: : Common reducing agents used are sodium borohydride and lithium aluminum hydride.
Catalysts: : Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions.
Major Products Formed
Oxidized Derivatives: : Products with altered electronic properties, potentially influencing their biological activity.
Reduced Analogues: : Compounds with modified functional groups, leading to changes in pharmacokinetics and pharmacodynamics.
Substituted Compounds: : A wide range of substituted derivatives with varying chemical and biological properties.
科学研究应用
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one has significant applications in various fields:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: : Utilized in the development of advanced materials and as a component in various industrial processes.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: : The compound could influence signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Table 1: Substituent Variations and Implications
Key Observations:
Position 2: Piperidine or benzylpiperidine substituents (e.g., ) enhance lipophilicity compared to dihydroisoquinoline (–9). The target compound’s piperidine group may improve blood-brain barrier penetration .
Position 6: Methyl groups (target compound) favor metabolic stability over amino groups (), which may undergo oxidation or conjugation .
Tetrahydroquinoline-Containing Compounds
Key Insights:
- The tetrahydroquinoline moiety (shared with compounds) is associated with neuroactive profiles, suggesting the target compound may interact with serotonin or dopamine receptors .
- Bromination (compound 61) introduces steric and electronic effects, whereas the target’s oxoethyl linker may facilitate hydrogen bonding with biological targets .
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
The synthesis typically involves multi-step reactions, including:
- Reductive amination : Use of sodium triacetoxyborohydride with acetic acid to stabilize intermediates, as demonstrated in the preparation of 1,2,3,4-tetrahydroquinoline-piperidine hybrids .
- Coupling reactions : Activation of carbonyl groups (e.g., 2-oxoethyl moieties) using coupling agents like EDCI or DCC to form amide or thioether linkages, as seen in thieno-pyrimidinone derivatives .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. Purity should be confirmed via HPLC (>95%) and NMR . Key parameters include temperature control (0–25°C for sensitive steps) and anhydrous solvents (e.g., DMF or THF) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- ¹H/¹³C NMR : Focus on diagnostic peaks:
- Pyrimidin-4(3H)-one: C=O resonance at ~165–170 ppm in ¹³C NMR; NH protons (if present) at δ 10–12 ppm .
- Piperidine and dihydroquinoline moieties: Multiplets in δ 1.5–3.5 ppm (¹H NMR) and 20–50 ppm (¹³C NMR) for aliphatic carbons .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound, and what validation experiments are needed?
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Prioritize targets based on structural homology to known quinoline-pyrimidinone hybrids .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the pyrimidinone ring) using Schrödinger Phase .
- Validation : Conduct in vitro assays (e.g., enzyme inhibition or cell viability tests) against predicted targets. For example, test kinase inhibition using a ADP-Glo™ assay .
Q. What strategies resolve contradictions in reaction outcomes when synthesizing complex heterocyclic systems like this compound?
- Mechanistic studies : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in intermediates. For example, monitor keto-enol tautomerism in pyrimidinones .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-alkylation or oxidation artifacts). Adjust stoichiometry or use protecting groups (e.g., Boc for amines) .
- Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress unwanted nucleophilic attacks .
Q. How can structure-activity relationship (SAR) studies address inconsistencies in reported biological activity data?
- Systematic substituent variation : Modify the dihydroquinoline’s aryl group or pyrimidinone’s methyl substituent to assess impact on potency. For example, introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .
- Statistical modeling : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with activity .
- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions, as done for analogous thieno-pyrimidinones .
Data Analysis & Experimental Design
Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS. Include protease inhibitors (e.g., PMSF) to exclude enzymatic interference .
- Light/oxygen sensitivity : Store samples in amber vials under argon. Compare stability with/without antioxidants (e.g., BHT) .
Q. How can researchers differentiate between covalent and non-covalent binding mechanisms in target engagement studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
